molecular formula C9H12N2O2S B3343352 3-Thioxo-2,4-diazaspiro(5.5)undecane-1,5-dione CAS No. 52-45-9

3-Thioxo-2,4-diazaspiro(5.5)undecane-1,5-dione

Cat. No. B3343352
CAS RN: 52-45-9
M. Wt: 212.27 g/mol
InChI Key: XIOUPQUYEUYPAW-UHFFFAOYSA-N
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Description

“3-Thioxo-2,4-diazaspiro(5.5)undecane-1,5-dione” is a derivative of spiro[5.5]undecane, a class of compounds known for their intriguing conformational and configurational aspects . These compounds exhibit a helical disposition of the six-membered rings .


Synthesis Analysis

The synthesis of this compound and similar compounds has been achieved via a double Michael addition of 1,5-diaryl-1,4-pentadien-3-one with active methylene compounds such as N,N-dimethyl barbituric acid, barbituric acid, thio-barbituric acid, and N,N-diphenyl thiobarbituric acid in ethylene glycol at 100 °C in the absence of any catalyst .


Molecular Structure Analysis

The structure of these compounds is chiral due to the helicity of the spirane skeleton . The flipping of the six-membered rings transforms one enantiomer into the other, a process known as enantiomeric inversion .


Chemical Reactions Analysis

The chemical reactions involving these compounds are intriguing. For instance, the 3,9-disubstituted-spiro[5.5]undecane derivatives show anancomeric structures, and the conformational equilibria are shifted toward the conformers with the larger groups in equatorial orientation .

Mechanism of Action

While the specific mechanism of action for “3-Thioxo-2,4-diazaspiro(5.5)undecane-1,5-dione” is not explicitly mentioned in the sources, similar 3,9-diazaspiro[5.5]undecane-based compounds have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .

Future Directions

The future directions in the research of “3-Thioxo-2,4-diazaspiro(5.5)undecane-1,5-dione” and similar compounds could involve exploring their potential applications in medicinal chemistry, given their intriguing stereochemistry and the reported biological activity of similar compounds .

properties

IUPAC Name

3-sulfanylidene-2,4-diazaspiro[5.5]undecane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-6-9(4-2-1-3-5-9)7(13)11-8(14)10-6/h1-5H2,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOUPQUYEUYPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199955
Record name 2,4-Diazaspiro(5.5)undecane-1,5-dione, 3-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52-45-9
Record name 2,4-Diazaspiro(5.5)undecane-1,5-dione, 3-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diazaspiro(5.5)undecane-1,5-dione, 3-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Thioxo-2,4-diazaspiro(5.5)undecane-1,5-dione
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Reactant of Route 6
3-Thioxo-2,4-diazaspiro(5.5)undecane-1,5-dione

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